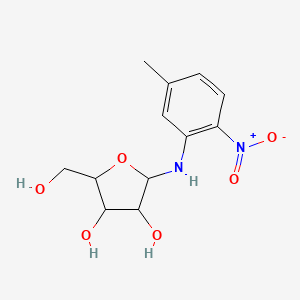![molecular formula C32H38N2O3 B11084433 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11084433.png)
1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes butyl, anilino, phenyl, and dimethoxyphenyl groups
Méthodes De Préparation
The synthesis of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-diketone reacts with an amine.
Introduction of Substituents: The butyl, anilino, and dimethoxyphenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Reaction Conditions: These reactions generally require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial production methods would scale up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include:
3-(4-METHYLANILINO)-1-(4-METHYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a methyl group instead of a butyl group, affecting its reactivity and interactions.
3-(4-ETHYLANILINO)-1-(4-ETHYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: The ethyl group provides different steric and electronic properties compared to the butyl group.
The uniqueness of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C32H38N2O3 |
|---|---|
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
4-(4-butylanilino)-1-(4-butylphenyl)-2-(3,4-dimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C32H38N2O3/c1-5-7-9-23-11-16-26(17-12-23)33-28-22-29(25-15-20-30(36-3)31(21-25)37-4)34(32(28)35)27-18-13-24(14-19-27)10-8-6-2/h11-22,29,33H,5-10H2,1-4H3 |
Clé InChI |
QGWOYLUXENZJHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11084357.png)
![6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11084378.png)
![2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11084379.png)


![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(dibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11084409.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B11084419.png)
![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11084421.png)
![6-Methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile](/img/structure/B11084423.png)
![Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]-](/img/structure/B11084426.png)
![2-{1-[(1-Hydroxybutan-2-yl)amino]-2-(naphthalen-1-yl)ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11084428.png)
![ethyl 4-[5-(3,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11084429.png)


